3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMONDIXOTUEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a suitable benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase (COX) enzymes in inflammation.
Interaction with Receptors: Binding to specific receptors, such as G-protein coupled receptors, to modulate cellular signaling pathways.
Induction of Apoptosis: Inducing programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The substituent at position 6 of the benzothiazole ring significantly impacts biological activity and physicochemical properties:
Key Insight: Methylthio groups (as in the target compound) balance lipophilicity and steric effects, whereas electron-withdrawing groups (e.g., -NO2) or bulky aryl substituents may target specific enzymes like VEGFR-2 or Hsp90.
Benzamide Modifications
The benzamide moiety’s substitution pattern influences target selectivity and pharmacokinetics:
Key Insight : The 3-fluoro group on the target’s benzamide may optimize steric and electronic interactions for target binding, while piperazinyl or sulfonyl groups (in analogs) improve solubility.
Biological Activity
3-Fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the benzothiazole core and subsequent modifications to introduce the fluoro and methylthio groups. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole : The initial step involves the reaction of a substituted aniline with ammonium thiocyanate in glacial acetic acid to form a benzothiazole derivative.
- Substitution Reactions : Fluorination and methylthiolation are performed on the benzothiazole ring to achieve the desired functional groups.
- Amidation : The final step involves the formation of the amide bond with benzoyl chloride or a similar reagent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of novel benzothiazole compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines such as HepG2 (hepatocellular carcinoma), A549 (lung cancer), and SW620 (colon cancer). The findings indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-Fluoro-BT | HepG2 | 48 |
| 3-Fluoro-BT | A549 | 44 |
| 3-Fluoro-BT | SW620 | 4.3 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : Flow cytometric analysis has shown that treatment with this compound leads to increased apoptotic cell death in HepG2 cells, indicating its potential as an apoptosis-inducing agent .
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, leading to growth inhibition in cancer cells.
- Inhibition of Tumor Growth Factors : Some studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, contributing to their anticancer effects .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on HepG2 Cells : A study demonstrated that compound 7e (a related benzothiazole derivative) significantly induced apoptosis in HepG2 cells at concentrations as low as 0.625 µM, with increasing concentrations leading to higher rates of apoptosis .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes compared to control groups, further supporting the anticancer potential of these derivatives.
Q & A
Basic: What established synthetic routes are used to prepare 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, and what intermediates are critical?
The synthesis typically involves coupling a substituted benzothiazol-2-amine with a fluorinated benzoyl chloride. For example, in analogous compounds, 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine under reflux, followed by purification via chromatography and recrystallization . Key intermediates include the benzothiazol-2-amine derivative (e.g., 6-(methylthio)benzo[d]thiazol-2-amine) and the fluorinated acyl chloride (e.g., 3-fluorobenzoyl chloride). Reaction optimization may require controlled stoichiometry, solvent selection (e.g., pyridine for acid scavenging), and TLC monitoring .
Basic: How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify protons and carbons adjacent to electronegative groups (e.g., fluorine, sulfur). For example, H NMR of similar compounds shows peaks for aromatic protons (δ 7.4–8.8 ppm) and thiazole NH (δ ~8.8 ppm) .
- X-ray crystallography : Reveals intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) and confirms planarity between the benzamide and thiazole rings .
- FT-IR : Confirms amide C=O (~1650 cm) and C–F (~1100 cm) stretches .
Advanced: What role do non-covalent interactions play in the compound’s crystal packing and stability?
In analogous structures, classical hydrogen bonds (N–H···N) create centrosymmetric dimers, while non-classical interactions (C–H···F, C–H···O) stabilize 3D packing. For example, C4–H4···F2 and C4–H4···O3 interactions in nitazoxanide derivatives contribute to layered molecular arrangements . These interactions influence solubility and melting behavior, critical for formulation studies.
Advanced: How does the fluorine substituent affect electronic properties and reactivity?
Fluorine’s electronegativity increases the electron-withdrawing nature of the benzamide ring, altering:
- Electrophilicity : Enhances reactivity in nucleophilic aromatic substitution.
- Hydrogen-bonding capacity : Fluorine participates in weak C–H···F interactions, affecting binding to biological targets (e.g., enzyme active sites) .
Comparative studies with non-fluorinated analogs (e.g., using F NMR) quantify electronic effects .
Advanced: What in silico strategies predict binding affinity to target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with PFOR’s active site. For nitazoxanide analogs, the amide anion binds to PFOR’s thiamine pyrophosphate pocket, validated by docking scores and hydrogen-bonding patterns . Pharmacophore modeling of the thiazole-fluorobenzamide scaffold identifies critical binding features (e.g., hydrophobic regions near the methylthio group) .
Advanced: How does the methylthio group at the 6-position influence bioactivity compared to other substituents?
Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methylthio) enhance membrane permeability and metabolic stability. For example, in anti-inflammatory assays, methylthio-containing derivatives exhibit higher COX-2 inhibition than halogenated analogs due to improved lipophilicity . Competitive assays with substituted variants (e.g., 6-bromo, 6-methoxy) quantify substituent effects on IC values .
Basic: What analytical methods ensure purity and stability of this compound?
- TLC/HPLC : Monitors reaction progress and purity (>95% by area normalization) .
- Elemental analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical) .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) assesses shelf life via NMR and mass spectrometry .
Advanced: How can contradictions in reported biological data be resolved methodologically?
Discrepancies (e.g., variable IC values in enzyme assays) are addressed by:
- Standardized assay conditions : Fixed ATP concentrations, pH, and temperature .
- Control compounds : Use nitazoxanide or known inhibitors as benchmarks .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and time-kill studies .
Advanced: What computational tools model the compound’s pharmacokinetic properties?
Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. For fluorinated benzothiazoles, moderate logP (~3.5) suggests oral bioavailability, while high topological polar surface area (>80 Ų) may limit CNS penetration .
Advanced: How is the compound’s selectivity for bacterial vs. mammalian cells evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
